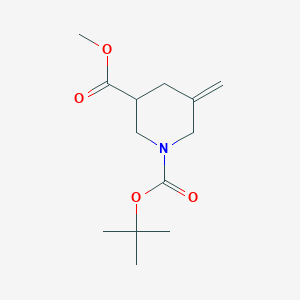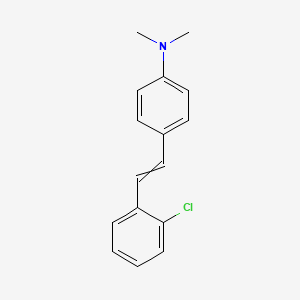
2'-Chloro-4-dimethylaminostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-4-dimethylaminostilbene is an organic compound that belongs to the stilbene family. Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene structure. This particular compound is notable for its chlorine and dimethylamino substituents, which impart unique chemical and biological properties. It has been studied for its potential carcinogenic effects and its interactions with various biological systems .
Vorbereitungsmethoden
The synthesis of 2’-Chloro-4-dimethylaminostilbene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-dimethylaminobenzaldehyde and 2-chlorobenzyl chloride.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 4-dimethylaminobenzaldehyde and 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the stilbene backbone.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure 2’-Chloro-4-dimethylaminostilbene
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and automated purification systems to scale up the production process.
Analyse Chemischer Reaktionen
2’-Chloro-4-dimethylaminostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced stilbene derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2’-Chloro-4-dimethylaminostilbene has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 2’-Chloro-4-dimethylaminostilbene exerts its effects involves its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also affects the composition of liver cytoplasm and may influence the activity of growth hormones . Molecular targets include DNA and various enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2’-Chloro-4-dimethylaminostilbene can be compared with other similar compounds, such as:
Diethylstilbestrol: Another stilbene derivative known for its estrogenic and carcinogenic properties.
2-Chloro-4-nitrophenol: A chlorinated aromatic compound with different chemical and biological properties.
4-Dimethylaminostilbene: Lacks the chlorine substituent but shares similar structural features and biological activities.
The uniqueness of 2’-Chloro-4-dimethylaminostilbene lies in its specific substituents, which confer distinct chemical reactivity and biological effects.
Eigenschaften
CAS-Nummer |
63020-91-7 |
|---|---|
Molekularformel |
C16H16ClN |
Molekulargewicht |
257.76 g/mol |
IUPAC-Name |
4-[2-(2-chlorophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16ClN/c1-18(2)15-11-8-13(9-12-15)7-10-14-5-3-4-6-16(14)17/h3-12H,1-2H3 |
InChI-Schlüssel |
WCZXTBIRZVCVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


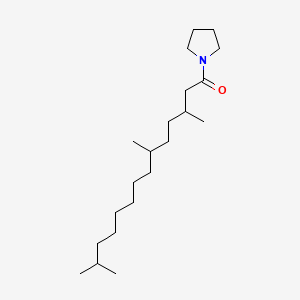
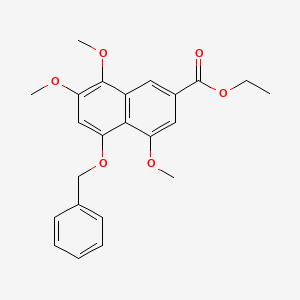
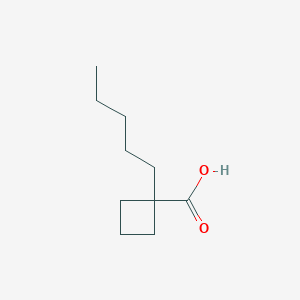
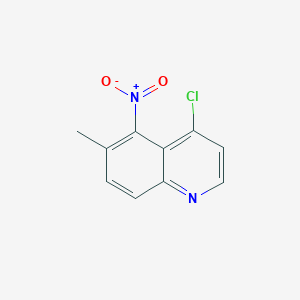
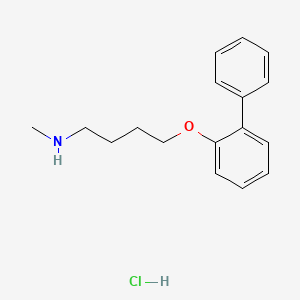
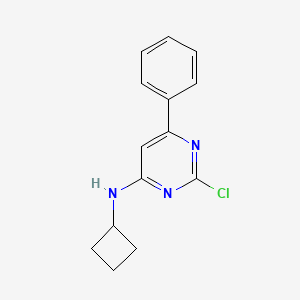
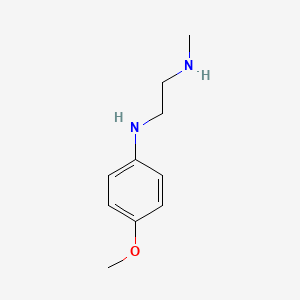
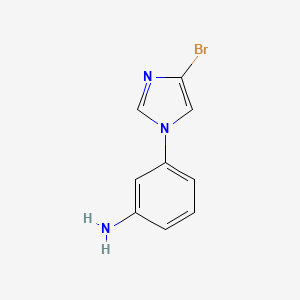
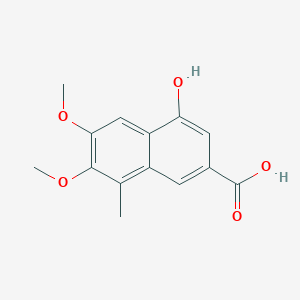
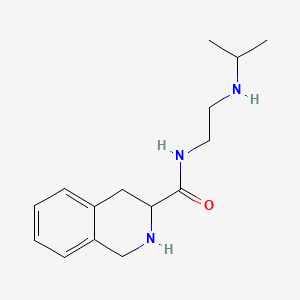
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
